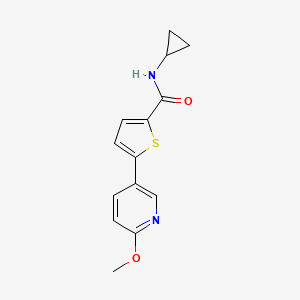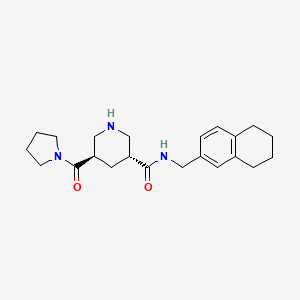![molecular formula C21H19N5O B5627154 4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5627154.png)
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a][1,2,4]triazines, which includes the specific compound , often involves multi-step chemical reactions that might include the diazotization of amino-triazole derivatives, leading to the formation of pyrazolo-triazine structures through rearrangement processes. For example, the synthesis and transformation of 4-phenylethynyl- and 4-styrylpyrazolo[5,1-c][1,2,4]triazines involve bases leading to the formation of aromatic compounds through rearrangement processes. These synthesis routes highlight the complexity and the versatility of the chemical reactions involved in producing such compounds (Ivanov & Koltun, 2021).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a][1,2,4]triazines is characterized by the presence of a heterocyclic core, which is essentially planar. This planarity is crucial for the π-electron delocalization across the molecule, contributing to its chemical stability and reactivity. The structure of these compounds can be further analyzed through techniques like X-ray crystallography, which provides insights into their molecular dimensions and conformational properties. The crystal structure of related compounds has shown evidence of aromatic delocalization in the pyrazole rings, indicating a potential for chemical and biological activity (Insuasty et al., 2008).
Chemical Reactions and Properties
Pyrazolo[1,5-a][1,2,4]triazines undergo various chemical reactions that modify their structure and properties. These reactions include nucleophilic substitutions, electrophilic additions, and rearrangements, which can introduce different substituents into the heterocyclic core. The reactivity of these compounds can be attributed to the presence of multiple reactive sites, including nitrogen atoms and the potential for hydrogen bonding, which can be exploited in the design of new chemical entities with desired properties.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a][1,2,4]triazines, including the compound , depend on their molecular structure. Factors such as solubility, melting point, and crystal structure are influenced by the nature and position of substituents on the heterocyclic core. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals.
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a][1,2,4]triazines are influenced by their heterocyclic structure, which imparts characteristics such as electron-rich regions that are reactive towards electrophiles. The presence of nitrogen atoms in the triazine and pyrazole rings contributes to their basicity and the ability to form hydrogen bonds, which are critical for their interactions with biological targets.
- Ivanov, S. M., & Koltun, D. S. (2021). Synthesis and transformations of 4-phenylethynyl- and 4-styrylpyrazolo[5,1-c][1,2,4]triazines. Chemistry of Heterocyclic Compounds, 57, 656-665. Link.
- Insuasty, H., Mier, P., Suárez, G., Low, J. N., Cobo, J., & Glidewell, C. (2008). Three 4,7-diaryl-2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines. Acta crystallographica. Section C, Crystal structure communications, 64 Pt 1, o27-30. Link.
作用機序
将来の方向性
特性
IUPAC Name |
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-9-7-8-12-17(13)22-21(27)19-15(3)26-20(24-23-19)18(14(2)25-26)16-10-5-4-6-11-16/h4-12H,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXRUDUKKFKQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethyl-N-(2-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1-piperazinecarboxylate](/img/structure/B5627086.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5627097.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B5627102.png)
![methyl 4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}benzoate](/img/structure/B5627103.png)
![[(3R*,5R*)-5-[(dimethylamino)methyl]-1-(3-phenoxybenzoyl)piperidin-3-yl]methanol](/img/structure/B5627111.png)
![2-{1-(3-fluorophenyl)-5-[(2-oxopyridin-1(2H)-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5627126.png)
![3-[(tetrahydro-2H-pyran-3-ylamino)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5627144.png)


![N-benzyl-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5627158.png)
![1-(methoxymethyl)-N-[(3R*,4S*)-4-propyl-1-(2-pyrazinyl)-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B5627160.png)
![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)
![N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5627177.png)
![3-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5627179.png)